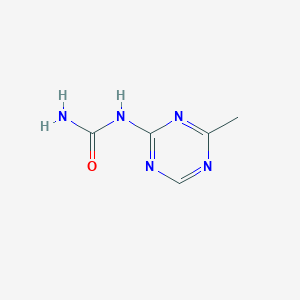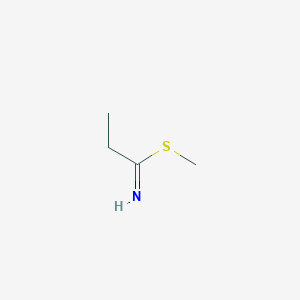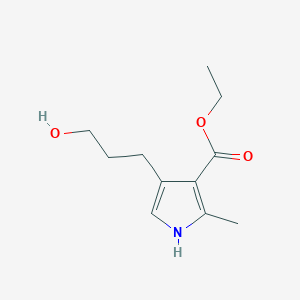propanedinitrile CAS No. 647839-78-9](/img/structure/B12593916.png)
[(4-Cyanopyridin-2-yl)methyl](3,3,3-trifluoropropyl)propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Cyanopyridin-2-yl)methylpropanedinitril ist eine chemische Verbindung, die zur Klasse der Nitrile gehört. Sie weist einen Pyridinring auf, der mit einer Cyanomethylgruppe und einer Trifluoropropylgruppe substituiert ist, was sie zu einer vielseitigen Verbindung in der organischen Synthese und in verschiedenen wissenschaftlichen Forschungsanwendungen macht.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (4-Cyanopyridin-2-yl)methylpropanedinitril kann über verschiedene Synthesewege erfolgen. Eine übliche Methode beinhaltet die Reaktion von 4-Cyanopyridin mit 3,3,3-Trifluoropropylbromid in Gegenwart einer Base wie Kaliumcarbonat. Die Reaktion wird typischerweise in einem aprotischen Lösungsmittel wie Dimethylformamid bei erhöhten Temperaturen durchgeführt, um die nucleophile Substitutionsreaktion zu erleichtern.
Industrielle Produktionsmethoden
In industrieller Umgebung kann die Produktion dieser Verbindung kontinuierliche Strömungsreaktoren beinhalten, um eine effiziente Durchmischung und Wärmeübertragung zu gewährleisten. Die Verwendung von Katalysatoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit des Endprodukts verbessern. Außerdem können Reinigungsschritte wie Umkristallisation oder Chromatographie eingesetzt werden, um die gewünschte Verbindung in hoher Reinheit zu erhalten.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyanopyridin-2-yl)methylpropanedinitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-cyanopyridine with 3,3,3-trifluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(4-Cyanopyridin-2-yl)methylpropanedinitril kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, um funktionelle Gruppen wie Carbonsäuren oder Ketone einzuführen.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, um Nitrilgruppen in Amine umzuwandeln.
Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen die Cyanomethyl- oder Trifluoropropylgruppen durch andere funktionelle Gruppen ersetzt werden können.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem oder basischem Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Natriumhydrid in Dimethylformamid.
Hauptprodukte, die gebildet werden
Oxidation: Carbonsäuren, Ketone.
Reduktion: Amine.
Substitution: Verschiedene substituierte Pyridinderivate.
Wissenschaftliche Forschungsanwendungen
(4-Cyanopyridin-2-yl)methylpropanedinitril hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle eingesetzt, darunter Pharmazeutika und Agrochemikalien.
Biologie: Die Verbindung kann bei der Entwicklung bioaktiver Moleküle und als Sonde in biochemischen Assays verwendet werden.
Industrie: Die Verbindung kann bei der Herstellung von Spezialchemikalien und Materialien mit einzigartigen Eigenschaften verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von (4-Cyanopyridin-2-yl)methylpropanedinitril hängt von seiner jeweiligen Anwendung ab. In biochemischen Assays kann es mit bestimmten Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Die Trifluoropropylgruppe kann die Lipophilie der Verbindung erhöhen, so dass sie biologische Membranen effektiver durchdringen kann. Die Cyanomethylgruppe kann an Wasserstoffbrückenbindungen und anderen Wechselwirkungen mit Zielmolekülen teilnehmen.
Wissenschaftliche Forschungsanwendungen
(4-Cyanopyridin-2-yl)methylpropanedinitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (4-Cyanopyridin-2-yl)methylpropanedinitrile depends on its specific application. In biochemical assays, it may interact with specific enzymes or receptors, modulating their activity. The trifluoropropyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The cyanomethyl group can participate in hydrogen bonding and other interactions with target molecules.
Vergleich Mit ähnlichen Verbindungen
(4-Cyanopyridin-2-yl)methylpropanedinitril kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
4-Cyanopyridin: Fehlt die Trifluoropropylgruppe, was sie weniger lipophil macht.
3,3,3-Trifluoropropylamin: Fehlt der Pyridinring und die Cyanomethylgruppe, was zu unterschiedlicher Reaktivität und Anwendung führt.
4-Cyanopyridin-3-boronsäurepinacolester: Enthält eine Boronsäuregruppe, was sie für Suzuki-Miyaura-Kupplungsreaktionen nützlich macht.
Die einzigartige Kombination des Pyridinrings, der Cyanomethylgruppe und der Trifluoropropylgruppe in (4-Cyanopyridin-2-yl)methylpropanedinitril verleiht ihr einzigartige chemische und physikalische Eigenschaften, die sie in verschiedenen Forschungs- und Industrieanwendungen wertvoll machen.
Eigenschaften
CAS-Nummer |
647839-78-9 |
|---|---|
Molekularformel |
C13H9F3N4 |
Molekulargewicht |
278.23 g/mol |
IUPAC-Name |
2-[(4-cyanopyridin-2-yl)methyl]-2-(3,3,3-trifluoropropyl)propanedinitrile |
InChI |
InChI=1S/C13H9F3N4/c14-13(15,16)3-2-12(8-18,9-19)6-11-5-10(7-17)1-4-20-11/h1,4-5H,2-3,6H2 |
InChI-Schlüssel |
AQLKFCKUOROORC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C=C1C#N)CC(CCC(F)(F)F)(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



propanedinitrile](/img/structure/B12593841.png)
![4-[[4-(Octyloxy)phenyl]ethynyl]pyridine](/img/structure/B12593848.png)
![[4-[4-(4-Phosphonophenyl)phenyl]phenyl]phosphonic acid](/img/structure/B12593851.png)


![N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxy-3-(propan-2-yl)benzamide](/img/structure/B12593862.png)
![N'-{[Methoxy(dimethyl)silyl]methyl}-N,N-dipropan-2-ylurea](/img/structure/B12593868.png)
germane](/img/structure/B12593878.png)

![Spiro[pyrrolidine-3,9'-[9H]thioxanthen]-5-one](/img/structure/B12593902.png)



